2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene
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Overview
Description
2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the iodination of a phenoxybenzene derivative, followed by nitration and the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form different oxidation states.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitrosonium compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Similar structure but lacks the nitro groups.
4-Bromo-2-(4-iodophenoxy)-1-(trifluoromethyl)benzene: Contains a bromine atom instead of nitro groups.
1,3-Difluoro-2-(4-iodophenoxy)benzene: Lacks the nitro and trifluoromethyl groups.
Uniqueness
2-(4-Iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene is unique due to the combination of iodine, nitro, and trifluoromethyl groups on a single benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-iodophenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3IN2O5/c14-13(15,16)7-5-10(18(20)21)12(11(6-7)19(22)23)24-9-3-1-8(17)2-4-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGRDGNTQJLIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3IN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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